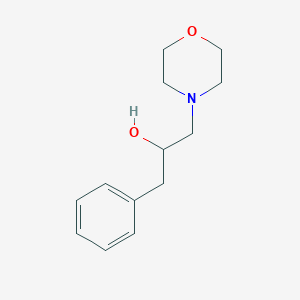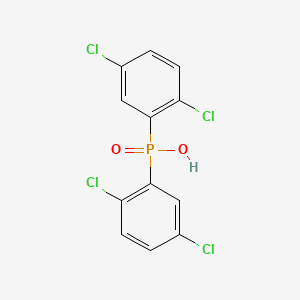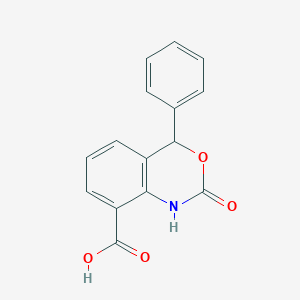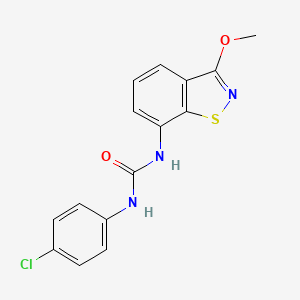![molecular formula C11H8N4O3 B14333328 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- CAS No. 105664-73-1](/img/structure/B14333328.png)
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes an imidazoquinazoline core, which is a fused tricyclic system containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide under Cu(I)-catalyzed conditions. This process requires an azide ion as a nitrogen source and involves C–N coupling, reductive amination, cyclization, and oxidation . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly used in industrial settings to produce these compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aniline, ethyl glyoxalate, and α-iminoesters. Reaction conditions often involve the use of catalysts such as Cu(I) and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include various substituted quinazoline derivatives. These products are often evaluated for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclic GMP-specific phosphodiesterase, which plays a role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include other quinazoline derivatives such as quinazolinone and benzimidazoquinazoline. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- apart is its specific tricyclic structure and the presence of dimethyl groups. These features contribute to its unique biological activity and make it a promising candidate for further research and development .
Propriétés
Numéro CAS |
105664-73-1 |
|---|---|
Formule moléculaire |
C11H8N4O3 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C11H8N4O3/c1-4-14-7-8(15(4)2)10(17)6-5(9(7)16)11(18)13-3-12-6/h3H,1-2H3,(H,12,13,18) |
Clé InChI |
FKHYFHLCLOJQBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
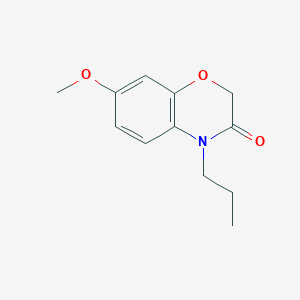
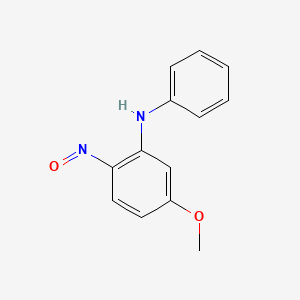
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)


